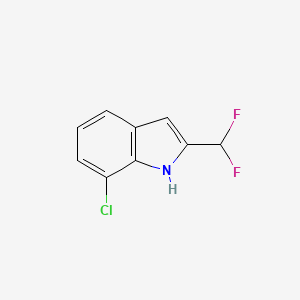
7-Chloro-2-(difluoromethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-(difluoromethyl)-1H-indole is a heterocyclic compound that features a chloro and difluoromethyl group attached to an indole core Indoles are a significant class of compounds in organic chemistry due to their presence in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(difluoromethyl)-1H-indole typically involves the introduction of the chloro and difluoromethyl groups onto the indole ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable indole precursor is reacted with chloro and difluoromethylating agents under specific conditions. For example, the reaction of 2-(difluoromethyl)indole with a chlorinating agent like thionyl chloride can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-2-(difluoromethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the chloro or difluoromethyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the chloro group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while substitution reactions can produce a wide range of functionalized indoles.
Aplicaciones Científicas De Investigación
7-Chloro-2-(difluoromethyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7-Chloro-2-(difluoromethyl)-1H-indole involves its interaction with specific molecular targets. The chloro and difluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole: Used in UV absorbents and light stabilizers.
7-Chloro-11H-indeno[1,2-b]quinoxaline: Studied for its biological activities.
Uniqueness
7-Chloro-2-(difluoromethyl)-1H-indole is unique due to the presence of both chloro and difluoromethyl groups, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H6ClF2N |
|---|---|
Peso molecular |
201.60 g/mol |
Nombre IUPAC |
7-chloro-2-(difluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H6ClF2N/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,9,13H |
Clave InChI |
FFQUBNMQPVDPTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)NC(=C2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)


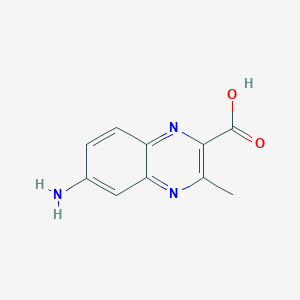
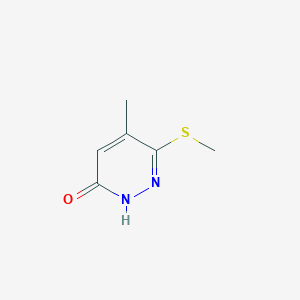

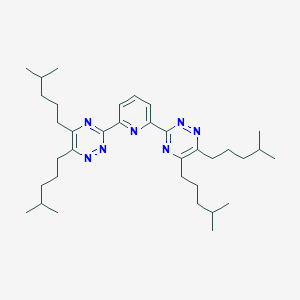
![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)


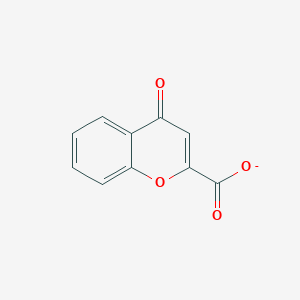
![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)
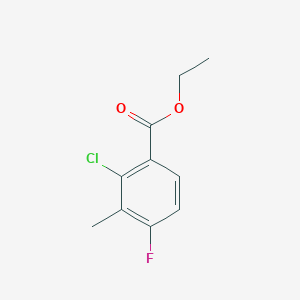
![2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12966386.png)
